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Compound of Interest

Compound Name: Unc-CA359

Cat. No.: B12396089 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural features, biological activities, and

experimental methodologies related to Unc-CA359 and its structural analogues. Unc-CA359 is

a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology,

particularly for tumors such as chordoma.[1][2][3][4] This document provides a comprehensive

overview for researchers engaged in the discovery and development of novel kinase inhibitors.

Core Compound: Unc-CA359
Unc-CA359 (also referred to as compound 45) is a potent inhibitor of EGFR with a half-

maximal inhibitory concentration (IC50) of 18 nM.[1][2] It is based on a 4-anilinoquin(az)oline

scaffold, a well-established pharmacophore found in several clinically approved EGFR

inhibitors.[3][4] Unc-CA359 has demonstrated significant anti-tumor activity in various

chordoma cell lines.[1][2][3] Notably, it is also functionalized with an alkyne group, enabling its

use as a click chemistry reagent for further molecular probing.[1]

Quantitative Data Summary
The following tables summarize the quantitative data for Unc-CA359 and its relevant structural

analogues, focusing on their inhibitory activity against EGFR and various chordoma cell lines,

as well as their off-target kinase activity.

Table 1: In Vitro Inhibitory Activity against EGFR and Chordoma Cell Lines
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Data for compounds other than Unc-CA359 is derived from the broader study of 4-

anilinoquin(az)oline derivatives for chordoma.[3][4]

Table 2: Off-Target Kinase Inhibition Profile of Unc-CA359 (Compound 102)

Kinase Target Binding Constant (Ki)

GAK 3.4 nM[1]

SLK 0.33 µM[1]

STK10 0.075 µM[1]

Note: The designation "Compound 102" for Unc-CA359 in this context likely refers to its batch

number or an internal identifier in a specific kinase screening panel.
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Experimental Protocols
This section details the methodologies for key experiments relevant to the characterization of

Unc-CA359 and its analogues.

EGFR Kinase Assay (Continuous-Read Format)
This biochemical assay measures the inherent potency of compounds against the EGFR

enzyme.

Reagent Preparation:

Prepare a 10X stock of active EGFR enzyme (e.g., PV3872, Invitrogen) in 1X kinase

reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate,

5% glycerol, 0.2 mM DTT).

Prepare 1.13X stocks of ATP and a suitable peptide substrate (e.g., Y12-Sox conjugated

peptide) in the same kinase reaction buffer.

Serially dilute test compounds in 50% DMSO.

Assay Procedure:

In a 384-well white, non-binding surface microtiter plate, pre-incubate 5 µL of the 10X

enzyme stock with 0.5 µL of the serially diluted compound solution (or 50% DMSO for

control) for 30 minutes at 27°C.

Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.

Monitor the reaction kinetics by measuring fluorescence (λex360/λem485) every 71

seconds for 30-120 minutes in a plate reader.

Data Analysis:

Examine the progress curves for linear reaction kinetics.

Determine the initial velocity from the slope of the relative fluorescence units versus time.
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Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using

a suitable nonlinear regression model.

Cell Viability/Proliferation Assay (CellTiter-Glo®)
This cell-based assay determines the effect of the compounds on the viability and proliferation

of cancer cell lines.

Cell Culture and Plating:

Culture chordoma cell lines (e.g., U-CH1, U-CH2) in their recommended growth medium.

Plate the cells in 96-well tissue culture plates at a density of 3,000-10,000 cells per well

and allow them to adhere for at least 4 hours.

Compound Treatment:

Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

Treat the cells with the compound dilutions for 72 hours. Ensure the final DMSO

concentration does not exceed 0.1%.

Viability Measurement:

After the 72-hour incubation, bring the plates to room temperature.

Add CellTiter-Glo® Reagent (Promega) to each well according to the manufacturer's

protocol.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent

signal.

Measure the luminescence using a plate reader.

Data Analysis:

Convert luminescence readings to cell numbers using a standard curve.
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Calculate the percentage of growth inhibition relative to DMSO-treated control cells.

Determine the GI50 (concentration for 50% growth inhibition) values by plotting the

percentage of inhibition against the compound concentration and fitting the data to a dose-

response curve.

Visualizations
EGFR Signaling Pathway Inhibition
The following diagram illustrates the canonical EGFR signaling pathway and the point of

inhibition by tyrosine kinase inhibitors (TKIs) like Unc-CA359.
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Caption: Inhibition of EGFR signaling by Unc-CA359.
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Experimental Workflow for Inhibitor Optimization
This diagram outlines the workflow used in the discovery and optimization of 4-

anilinoquin(az)oline-based EGFR inhibitors for chordoma.
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Caption: Workflow for the optimization of EGFR inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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